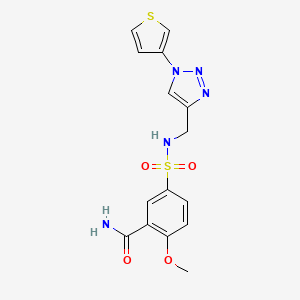

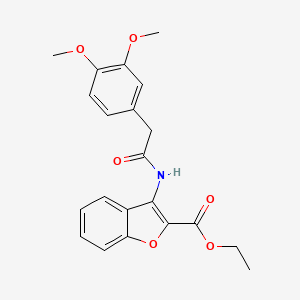

![molecular formula C6H8N4O B2503472 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one CAS No. 1684425-51-1](/img/structure/B2503472.png)

3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one” is a chemical compound with the CAS Number: 1684425-51-1 . It has a molecular weight of 152.16 and its IUPAC name is 3-amino-6,7-dihydropyrazolo [1,5-a]pyrazin-4 (5H)-one . The compound is typically a white to yellow solid .

Synthesis Analysis

A new synthetic approach for pyrazolo [1,5-a]pyrazine-4 (5H)-one derivatives has been reported . Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol and 11 different pyrazolo [1,5-a] pyrazine-4 (5 H )-one derivatives were obtained .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N4O/c7-4-3-9-10-2-1-8-6 (11)5 (4)10/h3H,1-2,7H2, (H,8,11) . This code provides a unique identifier for the molecular structure of the compound.Aplicaciones Científicas De Investigación

Synthesis Processes

- Facile One-Pot Synthesis : This compound and its derivatives can be synthesized using a one-pot three-step protocol, which involves amide formation, pyrazine ring closure, hydrolysis, and dehydration. This process is significant in the facile synthesis of the pyrazolo[1,5-a]pyrazine scaffold (Zaremba et al., 2013).

Potential Anticancer Applications

- Lung Cancer Cell Inhibition : Derivatives of 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one have shown potential in inhibiting the growth of A549 lung cancer cells. The structure-activity relationships indicate specific derivatives, such as those with 4-chlorophenyl groups, exhibit significant inhibitory effects (Zhang et al., 2008).

Structural Characterization and Applications in Chemotherapy

- Novel Derivative Synthesis and Characterization : Novel 5-alkyl-2-ferrocenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and characterized, showing inhibitory effects on A549 cell growth. This research contributes to the development of potential chemotherapeutic agents (Xie et al., 2008).

Antimicrobial Activity

- Antimicrobial Evaluation : Certain derivatives related to this compound have shown potent antimicrobial activity. This expands its potential applications in the field of antimicrobial therapy (Shamroukh et al., 2007).

Exploratory Synthesis for Pharmacological Studies

- Exploratory Synthesis : Further novel derivatives have been synthesized, providing a basis for future pharmacological studies. These studies are significant for investigating the therapeutic potentials of these molecules (El‐Dean et al., 2018).

Diverse Synthesis Techniques and Biological Applications

- Diverse Synthesis Techniques : The versatility in the synthesis of related compounds, using different techniques such as Rh(II)-catalyzed reactions, has been explored, which is crucial for the development of various biologically active compounds (Rostovskii et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one is the Hepatitis B Virus (HBV) core protein . This compound acts as a core protein allosteric modulator (CpAM), which is a potential therapeutic agent for HBV .

Mode of Action

The compound interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants

Biochemical Pathways

The compound affects the HBV life cycle by modulating the conformation of the HBV core protein . This modulation can inhibit the replication of HBV, including various nucleoside-resistant mutants .

Pharmacokinetics

In a mouse model of hbv, a lead compound was able to inhibit hbv dna viral load through oral administration , suggesting good bioavailability.

Result of Action

The result of the action of this compound is the inhibition of HBV replication, including various nucleoside-resistant mutants . This leads to a decrease in the HBV DNA viral load .

Propiedades

IUPAC Name |

3-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h3H,1-2,7H2,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPWAHKPHINQSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)N)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

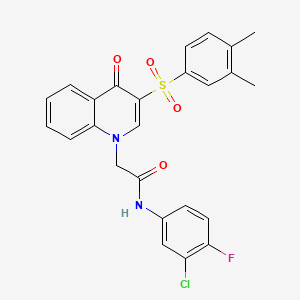

![2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2503389.png)

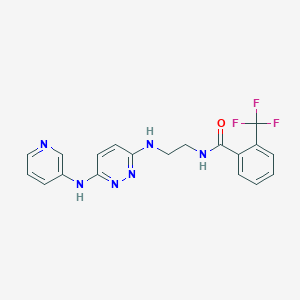

![2-(1,3-Benzothiazol-2-yl)-3-[(2,5-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2503390.png)

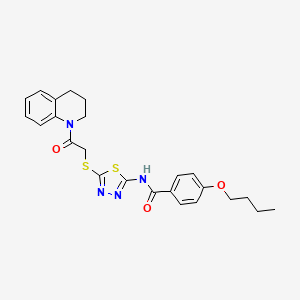

![N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2503392.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2503399.png)

![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2503406.png)

![N'-(3,4-Dimethylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2503412.png)